Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate is a chemical compound with the CAS Number: 398489-42-4 . It has a molecular weight of 241.21 . The IUPAC name for this compound is tert-butyl 3-hydroxy-3-(trifluoromethyl)-1-azetidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the retrieved data .Scientific Research Applications
Synthesis and Characterization of Azetidine Derivatives
Azetidine derivatives, including tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate, are valuable intermediates in the synthesis of various pharmaceutical compounds. These compounds are used as building blocks in medicinal chemistry due to their structural versatility and potential biological activity. For example, the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids through modification of azetidine analogs has been explored to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Additionally, substituted phenyl azetidines have been investigated for their potential as antimicrobial agents, highlighting the relevance of azetidine derivatives in developing new therapeutic agents (Doraswamy & Ramana, 2013).
Applications in Organic Synthesis
Azetidine and its derivatives serve as key intermediates in organic synthesis, offering pathways to synthesize complex molecules. The development of methods for the gram-scale synthesis of protected 3-haloazetidines facilitates the diversified synthesis of azetidine-3-carboxylic acids, demonstrating the compound's utility in creating high-value chemical entities (Ji, Wojtas, & Lopchuk, 2018). This synthesis approach underscores the role of azetidine derivatives in generating novel compounds with potential pharmaceutical applications.
Role in Medicinal Chemistry and Drug Development
The structural features of azetidine derivatives make them instrumental in drug discovery and development. Their incorporation into complex molecules can lead to the creation of compounds with unique biological properties. For instance, research on the synthesis and structural modification of tert-butyl ester of azetidine derivatives has shed light on their potential applications in medicinal chemistry, including the exploration of new drugs with improved efficacy and safety profiles (Vorona et al., 2007).
Safety And Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-13(2,3)22-12(20)19-8-14(21,9-19)10-5-4-6-11(7-10)15(16,17)18/h4-7,21H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIZUWACDAAIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate |
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